iso-ADP-ribose - 15720-01-1

iso-ADP-ribose

Catalog Number: EVT-1195687
CAS Number: 15720-01-1
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-(5-phosphoribosyl)-5'-AMP is an AMP-sugar in which the 2'-hydroxy group of AMP carries a 5-phospho-beta-D-ribosyl substituent. Monomer unit of poly(ADP-Rib) [poly(adenosine diphosphate ribose)].
Source and Classification

Iso-ADP-ribose is primarily generated during the synthesis of poly(ADP-ribose) by poly(ADP-ribose) polymerases (PARPs). These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins, leading to the formation of long chains of poly(ADP-ribose) that are subsequently cleaved to yield iso-ADP-ribose as a byproduct. Iso-ADP-ribose is classified under ribonucleotides and serves as a signaling molecule within cells, influencing various pathways related to DNA damage response and repair.

Synthesis Analysis

The synthesis of iso-ADP-ribose can be achieved through several methodologies, predominantly involving enzymatic pathways. A notable approach involves the biosynthetic generation from poly(ADP-ribose). The synthesis protocol typically follows these steps:

  1. Poly(ADP-Ribosylation Reaction: Histone proteins are subjected to PARylation using PARP1 in an in vitro setting. The reaction mixture usually contains 50 mM Tris-HCl (pH 8.0), 20 mM magnesium chloride, and nicotinamide adenine dinucleotide as substrates.
  2. Digestion: Following the formation of poly(ADP-ribose), the polymer is digested using phosphodiesterase enzymes, which cleave the polymer into smaller units, including iso-ADP-ribose.
  3. Purification: The resulting mixture undergoes purification through size exclusion chromatography followed by ion exchange chromatography to isolate iso-ADP-ribose from other metabolites and residual polymers.
  4. Characterization: The purity and identity of iso-ADP-ribose are confirmed using techniques such as reverse-phase high-performance liquid chromatography and mass spectrometry .
Molecular Structure Analysis

Iso-ADP-ribose features a unique molecular structure characterized by an adenine base linked to two ribose sugars through an α(1→2) glycosidic bond. The structural formula can be represented as:

C10H13N5O7P\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{O}_{7}\text{P}

Structural Characteristics

  • Adenine Moiety: The adenine ring is integral for binding interactions with proteins.
  • Ribose Units: The presence of two ribose sugars contributes to its recognition by specific binding domains, particularly WWE domains found in proteins like RNF146.
  • Glycosidic Linkage: The α(1→2) linkage between the riboses is critical for its biological function and specificity in protein interactions .
Chemical Reactions Analysis

Iso-ADP-ribose participates in various chemical reactions primarily related to its role as a signaling molecule:

  1. Binding Interactions: Iso-ADP-ribose binds selectively to WWE domains in proteins, facilitating downstream signaling pathways related to DNA repair and stress responses.
  2. Hydrolysis: It can undergo hydrolysis under certain conditions, leading to the release of adenosine monophosphate and other ribonucleotides.
  3. Polymerization: Iso-ADP-ribose can serve as a substrate for further poly(ADP-ribosyl)ation reactions catalyzed by PARPs .
Mechanism of Action

The mechanism of action for iso-ADP-ribose primarily revolves around its ability to interact with specific protein domains that recognize this compound. For instance:

  • Recognition by WWE Domains: Proteins containing WWE domains exhibit high affinity for iso-ADP-ribose due to its structural conformation, which allows for effective binding interactions. This interaction is crucial for mediating ubiquitination processes that follow poly(ADP-ribosyl)ation events.
  • Biological Signaling: Iso-ADP-ribose acts as a second messenger in cellular signaling pathways, influencing various cellular responses including DNA repair mechanisms and cell survival under stress conditions .
Physical and Chemical Properties Analysis

Iso-ADP-ribose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 329.2 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature variations.

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to analyze its structural integrity and purity during synthesis .

Applications

Iso-ADP-ribose has several scientific applications:

  1. Biochemical Research: It serves as a crucial tool for studying poly(ADP-ribosyl)ation processes and their implications in DNA repair mechanisms.
  2. Drug Development: Understanding its interactions with proteins has potential therapeutic implications, particularly in cancer treatments where PARPs play significant roles.
  3. Fluorescent Probes: Iso-ADP-ribose derivatives are utilized as fluorescent probes for screening binding interactions with various proteins, enhancing our understanding of cellular signaling pathways .
Structural Characterization of Iso-ADP-Ribose

Chemical Composition and Stereochemical Configuration

Iso-ADP-ribose (iso-ADPR) is a distinct structural unit within poly(ADP-ribose) (PAR) polymers, with the molecular formula C₁₅H₂₃N₅O₁₄P₂ and a molecular weight of 559.32 g/mol [5]. It comprises two ADP-ribose units linked via a unique ribose–ribose glycosidic bond, forming the smallest internal PAR subunit. The molecule features:

  • An adenine base and two phosphate groups (α- and β-phosphates) from the proximal ADP-ribose moiety.
  • A distal ribose linked to the proximal ribose via an α(1ʺ→2ʹ) glycosidic bond [1] [3].The stereochemistry of this linkage is critical, as the α-configuration positions the distal ribose in an axial orientation relative to the proximal ribose ring. This arrangement creates a 120° bend between the two ribofuranose units, distinguishing iso-ADPR from linear ADP-ribose monomers [1].

Ribose-Ribose Glycosidic Bond Specificity in PAR Polymers

The α(1ʺ→2ʹ) glycosidic bond in iso-ADPR is exclusive to PAR polymers synthesized by poly(ADP-ribose) polymerases (PARPs). This bond forms during PAR chain elongation, where:

  • The anomeric carbon (C1ʺ) of the donor ADP-ribose (from NAD⁺) attacks the C2ʹ hydroxyl of the acceptor ADP-ribose.
  • PARP enzymes (e.g., PARP1) catalyze bond formation with strict α-stereospecificity [1] [6].Biochemical assays confirm that PARP1 synthesizes exclusively α(1ʺ→2ʹ)-linked polymers, as evidenced by:
  • Enzymatic digestion of PAR yields iso-ADPR as the core structural unit [1].
  • Nuclear magnetic resonance (NMR) analysis shows no detectable β-linkages in physiological PAR [4].

Table 1: Glycosidic Bond Types in ADP-Ribose Structures

StructureBond TypeEnzyme Catalyzing FormationBond Angle
Iso-ADPR (internal)α(1ʺ→2ʹ) ribose-ribosePARP1/PARP2120°
Terminal ADP-riboseN-glycosidic (protein-ribose)ARH3/PARGVariable
Branched PAR unitα(1ʺ→2ʺ) ribose-ribosePARP290° [4] [6]

Crystallographic Analysis of Iso-ADPR-Protein Complexes

The RNF146 WWE domain–iso-ADPR complex (PDB entry not specified) resolved at 1.63 Å reveals key binding mechanisms:

  • Adenine pocket: The adenine ring inserts into a hydrophobic cavity formed by β-strands, with Tyr107 and Gln153 forming stacking interactions and hydrogen bonds (KD = 0.37 μM) [1] [3].
  • Phosphate coordination: The proximal phosphate hydrogen-bonds with Arg163 and Tyr144, while the distal phosphate interacts with Trp114, Arg110, and Lys175 [1].
  • Conformational change: Iso-ADPR binding induces folding of the C-terminal tail (residues 169–183) of RNF146, creating a clamp around the distal ribose-phosphate [1].Mutagenesis studies confirm these interactions:
  • Y107A, Y144A, and R163A mutations abolish iso-ADPR binding.
  • W114A and Q153A reduce affinity >10-fold [1].Conservation of these residues across WWE domains (e.g., in Deltex family E3 ligases) suggests a universal PAR-recognition mechanism [3] [5].

Distinction Between Iso-ADPR, ADP-Ribose, and Branched PAR Units

Iso-ADP-ribose vs. ADP-ribose:

  • Linkage: Iso-ADPR contains a ribose-ribose glycosidic bond, whereas ADP-ribose is a monomer with no inter-ribose linkage [1].
  • Binding specificity: The RNF146 WWE domain binds iso-ADPR (KD = 0.37 μM) but not ADP-ribose, due to the spatial separation of phosphate groups in iso-ADPR [1] [3].
  • Chemical reactivity: Iso-ADPR lacks the C1ʺ aldehyde group (engaged in glycosidic bonding), unlike free ADP-ribose, which can be labeled at C1ʺ or C2ʹ-OH [2].

Iso-ADP-ribose vs. Branched PAR Units:

  • Structure: Branched PAR units contain α(1ʺ→2ʺ) linkages forming 90° angles, while iso-ADPR is linear with 120° angles [4] [6].
  • Biosynthesis: PARP2 synthesizes branched units using preexisting PAR chains as substrates, whereas iso-ADPR is the product of linear PAR elongation by PARP1 [6].
  • Hydrolysis: Poly(ADP-ribose) glycohydrolase (PARG) cleaves both linear and branched linkages, but ADP-ribosylhydrolase 3 (ARH3) only processes terminal ADP-ribose and serine-linked MAR [4].

Table 2: Comparative Features of ADP-Ribose Variants

FeatureIso-ADPRADP-RiboseBranched PAR Unit
Chemical FormulaC₁₅H₂₃N₅O₁₄P₂C₁₅H₂₃N₅O₁₃P₂C₂₀H₃₀N₁₀O₂₀P₃
Linkage TypeLinear α(1ʺ→2ʹ)MonomericBranched α(1ʺ→2ʺ)
PARP SynthesizingPARP1N/APARP2
Hydrolase CleavingPARGARH3/PARGPARG only [1] [4] [6]

Properties

CAS Number

15720-01-1

Product Name

iso-ADP-ribose

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1

InChI Key

BHIWBSNWEZIHHL-ZQSHOCFMSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

Synonyms

2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
2-(5''-phosphoribosyl)-5'-AMP
ribosyladenosine 5',5''-bis(phosphate)

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

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